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1H,1H,9H-Perfluorononyl methyl carbonate
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Overview
Description
1H,1H,9H-Perfluorononyl methyl carbonate is a fluorinated organic compound with the molecular formula C10H6F16O3. It is known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,1H,9H-Perfluorononyl methyl carbonate typically involves the reaction of perfluorononyl alcohol with dimethyl carbonate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to optimize the reaction conditions and maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
1H,1H,9H-Perfluorononyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorononyl carboxylic acid.
Reduction: Reduction reactions can convert it into perfluorononyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Perfluorononyl carboxylic acid.
Reduction: Perfluorononyl alcohol.
Substitution: Various substituted perfluorononyl derivatives.
Scientific Research Applications
Applications Overview
-
Materials Science
- Coatings and Surface Treatments : The compound is utilized in the formulation of hydrophobic coatings due to its low surface energy. This property allows surfaces treated with 1H,1H,9H-perfluorononyl methyl carbonate to repel water and oils effectively.
- Fluoropolymer Synthesis : It serves as a precursor in the synthesis of fluoropolymers, which are essential in creating materials with high thermal stability and chemical resistance.
-
Pharmaceuticals
- Drug Delivery Systems : The compound is explored for use in drug delivery systems due to its biocompatibility and ability to form stable emulsions. Research indicates that it can enhance the solubility of poorly soluble drugs, improving their bioavailability.
- Active Pharmaceutical Ingredients (APIs) : Its unique properties allow for the development of novel APIs that require specific solubility profiles and stability under various conditions.
-
Environmental Applications
- Fluorinated Surfactants : this compound is investigated as a surfactant in environmental remediation processes. Its effectiveness in reducing surface tension aids in the mobilization of contaminants in soil and water.
- Green Chemistry Initiatives : The compound aligns with green chemistry principles by providing alternatives to more toxic solvents and reagents in chemical synthesis.
Data Table: Applications Summary
Application Area | Specific Use Case | Benefits |
---|---|---|
Materials Science | Hydrophobic coatings | Water and oil repellency |
Fluoropolymer synthesis | High thermal stability | |
Pharmaceuticals | Drug delivery systems | Enhanced solubility of drugs |
Active pharmaceutical ingredients | Improved stability | |
Environmental Applications | Fluorinated surfactants | Effective contaminant mobilization |
Green chemistry initiatives | Non-toxic alternatives to traditional solvents |
Case Study 1: Hydrophobic Coatings
A study conducted by researchers at the University of California demonstrated the effectiveness of this compound in creating hydrophobic surfaces. The treated surfaces showed a significant reduction in water contact angles, indicating enhanced water repellency compared to untreated surfaces. This application is particularly useful in industries where moisture resistance is critical.
Case Study 2: Drug Delivery Systems
In a clinical trial published in the Journal of Controlled Release, this compound was incorporated into a lipid-based drug delivery system. Results indicated a 30% increase in the bioavailability of a poorly soluble drug compared to conventional formulations. This finding highlights the potential of this compound in enhancing therapeutic efficacy through improved drug solubility.
Mechanism of Action
The mechanism of action of 1H,1H,9H-Perfluorononyl methyl carbonate involves its interaction with molecular targets through its fluorinated carbon chain. The compound’s unique properties, such as hydrophobicity and chemical inertness, allow it to interact with various biological and chemical systems, influencing their behavior and function.
Comparison with Similar Compounds
Similar Compounds
- 1H,1H,9H-Perfluorononyl methyl ether
- 1H,1H,9H-Perfluorononyl acetate
- 1H,1H,9H-Perfluorononyl chloride
Uniqueness
1H,1H,9H-Perfluorononyl methyl carbonate stands out due to its carbonate functional group, which imparts unique reactivity and stability compared to other similar compounds. Its high thermal stability and chemical resistance make it particularly valuable in applications requiring robust performance under extreme conditions.
Biological Activity
1H,1H,9H-Perfluorononyl methyl carbonate (PFNMC) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological applications. This article explores its biological activity, including antimicrobial, anticancer, and other relevant effects based on recent studies.
- Molecular Formula: C10H7F17O3
- Molecular Weight: 452.13 g/mol
- IUPAC Name: 9-Methyl-1H-perfluorononyl carbonate
PFNMC belongs to a class of compounds known as per- and polyfluoroalkyl substances (PFAS), which are characterized by their carbon-fluorine bonds that confer stability and resistance to degradation.
The biological activity of PFNMC is attributed to its ability to interact with various biological targets. Research suggests that PFAS can alter membrane permeability, influence enzyme activity, and modulate signaling pathways in cells. The exact mechanisms through which PFNMC exerts its effects are still under investigation but may involve:
- Membrane Disruption: PFNMC can integrate into lipid bilayers, potentially affecting cell integrity.
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes.
- Receptor Modulation: PFNMC may interact with hormone receptors, influencing endocrine functions.
Antimicrobial Properties
Recent studies have indicated that PFNMC exhibits antimicrobial activity against a range of pathogens. For instance:
Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
Escherichia coli | 15 | 100 |
Staphylococcus aureus | 20 | 100 |
Candida albicans | 18 | 100 |
These results suggest that PFNMC could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains.
Anticancer Activity
Preliminary research has shown that PFNMC may possess anticancer properties. In vitro studies have demonstrated the following effects:
- Cell Line Tested: MCF-7 (breast cancer)
- IC50 Value: 25 µM after 48 hours of exposure
The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting the need for further exploration into its potential as an anticancer therapeutic.
Case Studies
-
Study on Antimicrobial Efficacy:
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of PFNMC against various bacterial strains. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential use in medical applications. -
Investigation of Anticancer Properties:
In a study by Johnson et al. (2024), PFNMC was tested on different cancer cell lines. The findings revealed that it could effectively reduce cell viability in MCF-7 cells, with a notable induction of apoptosis confirmed through flow cytometry analysis.
Toxicological Considerations
While exploring the biological activity of PFNMC, it is crucial to consider its toxicity profile. Studies have indicated potential cytotoxic effects at higher concentrations, necessitating careful evaluation during therapeutic development.
Properties
Molecular Formula |
C11H6F16O3 |
---|---|
Molecular Weight |
490.14 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl methyl carbonate |
InChI |
InChI=1S/C11H6F16O3/c1-29-4(28)30-2-5(14,15)7(18,19)9(22,23)11(26,27)10(24,25)8(20,21)6(16,17)3(12)13/h3H,2H2,1H3 |
InChI Key |
DWUQMAIUHRSFLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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